

An In-depth Technical Guide on 3-Methyl-4-nitro-5-styrylisoxazole

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Compound of Interest

Compound Name: 3-Methyl-4-nitro-5-styrylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitro-5-styrylisoxazole is a synthetic heterocyclic compound belonging to the isoxazole class, characterized by a methyl group at the 3-position, a nitro group at the 4-position, and a styryl moiety at the 5-position of the isoxazole ring. This document provides a comprehensive overview of its known properties, including its synthesis, physicochemical characteristics, spectroscopic data, and biological activities. Notably, this compound has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies. Detailed experimental protocols for its synthesis and biological evaluation are provided herein to facilitate further research and development.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the known physicochemical properties of **3-Methyl-4-nitro-5-styrylisoxazole** is presented in Table 1.

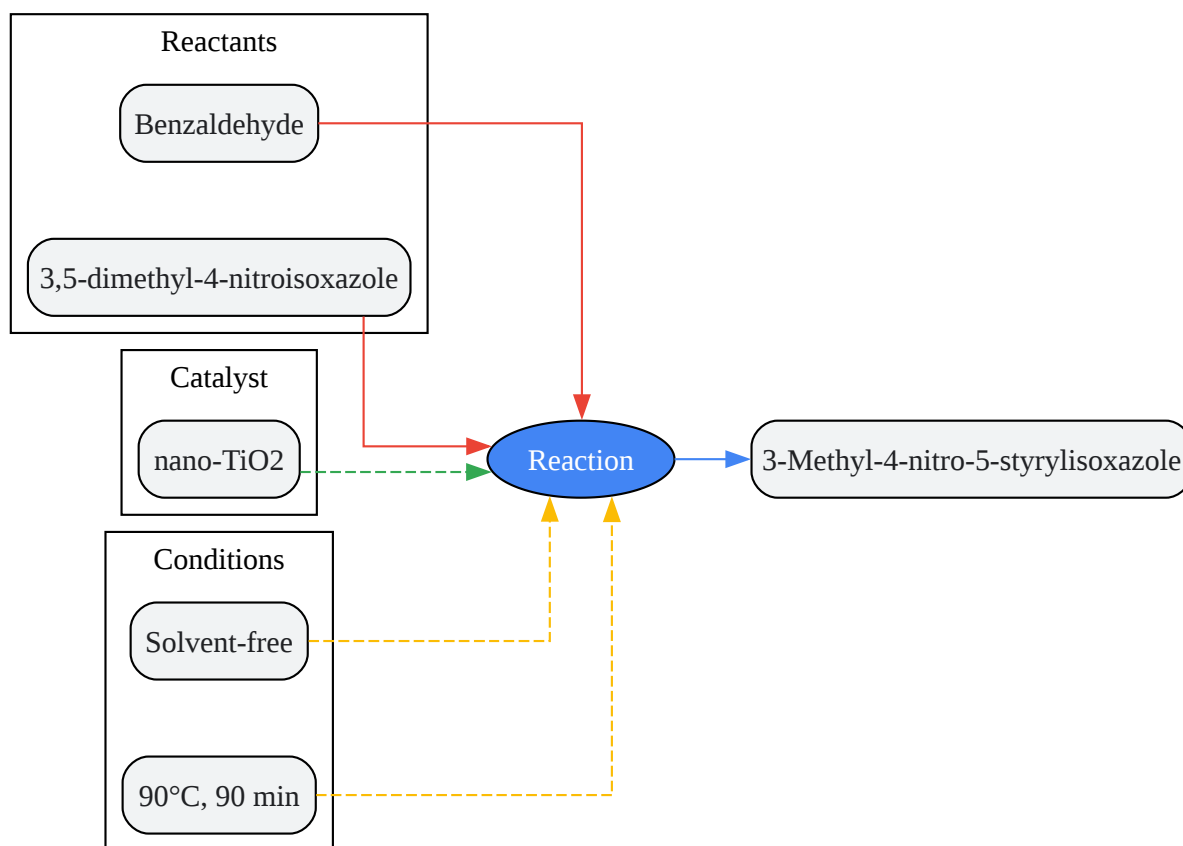
Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	230.22 g/mol	[1]
Melting Point	156°C	[2]
Appearance	Yellow solid	[3]
Solubility	Soluble in dichloromethane	[3]

Table 1: Physicochemical Properties of **3-Methyl-4-nitro-5-styrylisoxazole**

Synthesis

An efficient, solvent-free synthesis of **3-Methyl-4-nitro-5-styrylisoxazole** has been reported utilizing nano-titania (TiO₂) as a recyclable catalyst.[3] The reaction proceeds via a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and benzaldehyde.

- A mixture of 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), benzaldehyde (1.0 mmol), and nano-TiO₂ (20 mol%) is prepared.[3]
- The mixture is stirred at 90°C for 90 minutes.[3]
- Reaction progress is monitored by thin-layer chromatography (TLC).[3]
- Upon completion, the reaction mixture is cooled to room temperature.[3]
- The residue is dissolved in dichloromethane and filtered to remove the catalyst.[3]
- The organic layer is concentrated under reduced pressure.[3]
- The resulting solid is recrystallized from methanol to yield analytically pure **3-Methyl-4-nitro-5-styrylisoxazole**. [3]



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Caption: Workflow for the solvent-free synthesis of **3-Methyl-4-nitro-5-styrylisoxazole**.

Spectroscopic Data

The structural characterization of **3-Methyl-4-nitro-5-styrylisoxazole** is supported by various spectroscopic techniques.

Spectroscopic Data Summary

Technique	Key Data	Reference
^1H NMR (CDCl_3)	δ 7.80 (d, J = 16.5 Hz, 1H), 7.68 (d, J = 16.4 Hz, 3H), 7.46 (s, 2H), 7.26 (s, 1H), 2.61 (s, 3H)	[3]
IR (KBr) cm^{-1}	1630 (C=C stretching), 1579 (C=N stretching), 1505 (NO_2 asymmetric stretching), 1357 (NO_2 symmetric stretching), 971 (H-C=C-H bending)	[2]
Mass Spectrum	m/z 230 (M^+)	[2]
^{13}C NMR	Data not available in the reviewed literature.	

Table 2: Spectroscopic Data for **3-Methyl-4-nitro-5-styrylisoxazole**

Crystal Structure

As of the latest literature review, a definitive crystal structure for **3-Methyl-4-nitro-5-styrylisoxazole** has not been reported. While X-ray crystallographic analysis has been performed on reaction products derived from this compound, the crystal structure of the parent molecule remains to be elucidated.

Biological Activity

Emerging research has highlighted the potential of **3-Methyl-4-nitro-5-styrylisoxazole** and its derivatives as valuable scaffolds in drug discovery, particularly for their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of a series of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles has been evaluated using various in vitro models.[2]

- **DPPH Free Radical Scavenging Assay:** This assay is based on the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction in absorbance of the DPPH solution in the presence of the compound is measured spectrophotometrically.^[2]
- **Nitric Oxide (NO) Free Radical Scavenging Assay:** This method involves the generation of nitric oxide from sodium nitroprusside, which then reacts with oxygen to form nitrite ions. The concentration of nitrite is measured using the Griess reagent. The ability of the compound to scavenge nitric oxide is determined by the decrease in nitrite concentration.^[2]
- **Iron-Induced Lipid Peroxidation Assay:** This assay measures the ability of a compound to inhibit the peroxidation of lipids in a rat brain homogenate, which is induced by ferrous ions. The extent of lipid peroxidation is quantified by measuring the amount of malondialdehyde (MDA) formed using the thiobarbituric acid reactive substances (TBARS) method.^[2]

Anti-inflammatory Activity

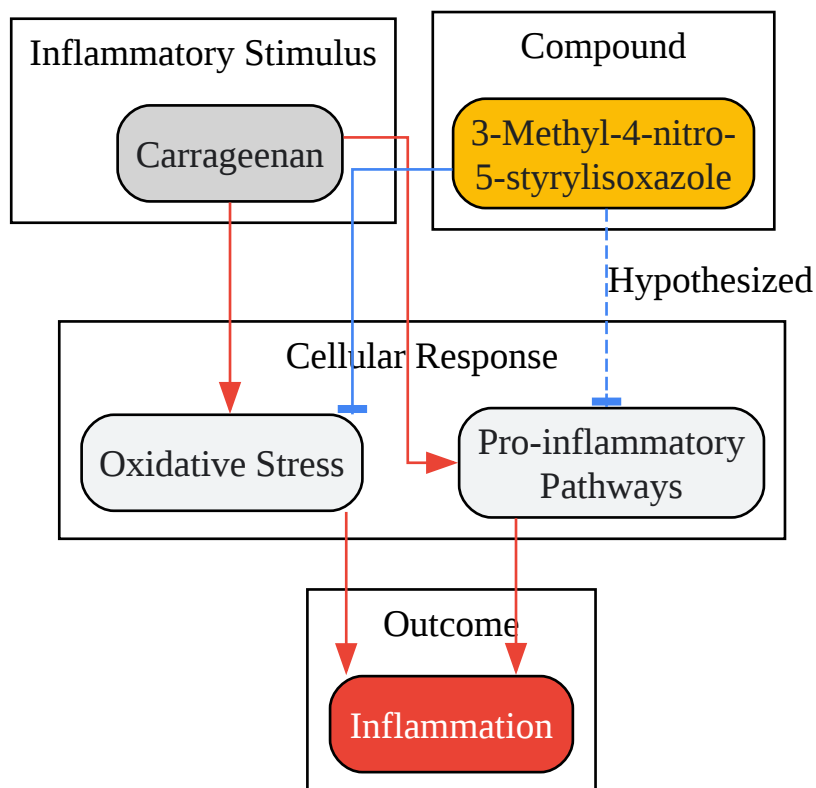
The in vivo anti-inflammatory effects of 3-methyl-4-nitro-5-(substitutedstyryl)isoxazoles have been investigated using the carrageenan-induced rat paw edema model.^[2]

- Acute inflammation is induced in rats by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.^[2]
- The test compounds are administered orally at a specified dose prior to the carrageenan injection.^[2]
- The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.^[2]
- The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.^[2]

Mechanism of Action

The precise molecular mechanism underlying the anti-inflammatory activity of **3-Methyl-4-nitro-5-styrylisoxazole** has not yet been fully elucidated. However, the observed antioxidant activity suggests a potential role in mitigating oxidative stress, which is a key contributor to the

inflammatory cascade. It is hypothesized that the compound may exert its anti-inflammatory effects through the modulation of pro-inflammatory signaling pathways.



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Caption: Hypothesized anti-inflammatory mechanism of **3-Methyl-4-nitro-5-styrylisoxazole**.

Antimicrobial and Cytotoxic Activities

Currently, there is a lack of published data specifically evaluating the antimicrobial and cytotoxic properties of **3-Methyl-4-nitro-5-styrylisoxazole**. While isoxazole and nitro-containing compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects, dedicated studies on this particular molecule are warranted to explore its full therapeutic potential.

Conclusion and Future Directions

3-Methyl-4-nitro-5-styrylisoxazole is a readily synthesizable compound with demonstrated antioxidant and anti-inflammatory activities. The available data provides a solid foundation for

its further investigation as a potential therapeutic agent. Future research should focus on:

- **Complete Spectroscopic Characterization:** Obtaining ^{13}C NMR data is crucial for a comprehensive structural elucidation.
- **Crystal Structure Determination:** X-ray crystallographic analysis would provide definitive information on its three-dimensional structure.
- **Elucidation of the Mechanism of Action:** In-depth studies are needed to identify the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.
- **Exploration of Other Biological Activities:** Screening for antimicrobial and cytotoxic activities could unveil new therapeutic applications for this compound and its derivatives.

This technical guide consolidates the current knowledge on **3-Methyl-4-nitro-5-styrylisoxazole**, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The promising biological profile of this compound, coupled with its straightforward synthesis, makes it an attractive candidate for further preclinical and clinical investigation.

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